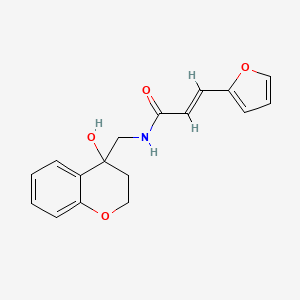

(E)-3-(furan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide

Description

The compound "(E)-3-(furan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide" features an acrylamide backbone substituted with a furan-2-yl group at the α-position and a 4-hydroxychroman-4-ylmethyl moiety at the amide nitrogen. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs offer insights into its hypothetical properties and applications.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(8-7-13-4-3-10-21-13)18-12-17(20)9-11-22-15-6-2-1-5-14(15)17/h1-8,10,20H,9,11-12H2,(H,18,19)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCPTOYMPKXDJG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=CC=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=CC=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine and research.

Chemical Structure and Properties

The compound features a furan ring and a chroman moiety linked through an acrylamide functional group. Its molecular formula is with a molecular weight of approximately 271.3 g/mol. The presence of the furan and chroman rings suggests potential antioxidant and anti-inflammatory properties, which are critical for various therapeutic applications.

The biological activity of (E)-3-(furan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The hydroxyl group in the chroman ring can scavenge free radicals, reducing oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially modulating pathways involved in inflammation.

- Enzyme Inhibition : The furan moiety may interact with specific enzymes or receptors, influencing their activity and leading to various biological responses.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (E)-3-(furan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide.

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Potential : In a study published in Journal of Medicinal Chemistry, derivatives similar to (E)-3-(furan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide showed substantial antioxidant properties, suggesting that this compound could mitigate oxidative damage in cellular models.

- Anti-inflammatory Effects : Research conducted on related chroman derivatives indicated their ability to down-regulate inflammatory markers in murine models of arthritis, hinting at the potential use of (E)-3-(furan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide in treating chronic inflammatory conditions.

- Cancer Research : A study highlighted that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis, suggesting that (E)-3-(furan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide may possess anticancer properties.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with (E)-3-(furan-2-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide. Potential areas for exploration include:

- In Vivo Studies : To validate the findings from in vitro studies and assess therapeutic efficacy in animal models.

- Mechanistic Studies : To better understand the biochemical pathways affected by this compound.

- Clinical Trials : To explore its safety and efficacy in human subjects for various applications, particularly in oncology and chronic inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Activity Variations

(a) Furan-2-yl Acrylamides with Aromatic Sulfonamide Groups

(b) Morpholinophenyl-Substituted Analogs

- (E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27a/b) (): Structure: Incorporates a morpholinophenyl group instead of chroman. Melting points (218–232°C) suggest high crystallinity .

(c) Thiophene vs. Furan Heterocycle Comparison

- (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide vs. (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide (): Activity: Thiophene derivatives exhibit antinociceptive effects via α7 nicotinic receptors, while furan analogs antagonize these effects, highlighting heterocycle-dependent modulation .

Chroman Group-Specific Implications

The 4-hydroxychroman substituent in the target compound distinguishes it from analogs. Chroman derivatives are known for antioxidant properties due to the phenolic hydroxyl group. This group may enhance solubility and bioavailability compared to non-polar substituents (e.g., morpholino or sulfonamide groups).

Physicochemical Data of Analogs

Pharmacological and Mechanistic Insights

- Antiviral Potential: The sulfamoylphenyl analog’s helicase inhibition suggests that furan-acrylamides with electron-withdrawing groups may target viral enzymes. The chroman group’s hydroxyl could mimic ATP-binding site interactions .

- Neuroactivity : Thiophene/furan heterocycle swaps demonstrate substituent-dependent receptor modulation, implying that chroman’s aromatic system might interact with CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.